Potent Cytotoxicity Against Ovarian Cancer Cell Line SKOV3 with Defined Normal-Cell Toxicity Window
In a series of novel 4-thiazolidinone derivatives evaluated for anticancer activity, 3-(4-fluorophenyl)-1,3-thiazolidin-4-one (designated 4-TH) demonstrated potent cytotoxicity against SKOV3 human ovarian cancer cells with an IC50 of 12.3 µM, and was selected as one of the most active analogs from the panel [1]. However, 4-TH also exhibited high toxicity toward normal CHO-K1 cells (IC50 = 7.5 µM), yielding a selectivity index (SI = IC50_normal / IC50_cancer) of approximately 0.61, indicating non-selective cytotoxicity [1]. In contrast, other derivatives in the same study (Vq and Vc) were reported to be comparatively less toxic to normal CHO cells while retaining high cytotoxicity against HeLa and SKOV3 cells, implying that the 4-fluorophenyl derivative occupies a distinct position in the activity-toxicity landscape that must be carefully considered for target-specific applications [2].
| Evidence Dimension | Cytotoxic IC50 against SKOV3 ovarian cancer cells; toxicity IC50 against normal CHO-K1 cells |
|---|---|
| Target Compound Data | SKOV3 IC50 = 12.3 µM; CHO-K1 IC50 = 7.5 µM; Selectivity Index ≈ 0.61 |
| Comparator Or Baseline | Other derivatives Vq and Vc in the same series showed lower toxicity to CHO cells (exact IC50 values not reported in accessible sources, but qualitatively stated as 'comparatively lesser toxic') |
| Quantified Difference | 4-TH: SI ≈ 0.61 (non-selective); Vq/Vc: SI > 1 (qualitatively more selective) [2] |
| Conditions | SKOV3 and CHO-K1 cell viability assays (MTT-based); 48 h exposure [1] [2] |
Why This Matters
Procurement decisions for anticancer lead optimization must balance potency with selectivity; the defined toxicity window (SI ≈ 0.61) provides a quantitative benchmark for assessing whether this scaffold is suitable for targeted oncology programs versus general cytotoxic applications.
- [1] Mamilla J, Javvaji K, Sunkara KL, Kosurkar UB, Kumbhare RM, Misra S. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. INNOSC Theranostics and Pharmacological Sciences. 2023;6(2):0618. View Source
- [2] Kosurkar UB, Mamilla J, Dadmal TL, Choudante PC, Mali SN, Misra S, Kumbhare RM. Synthesis of Novel Thiazolidine-4-One Derivatives, Their Cytotoxicity, Antifungal Properties, Molecular Docking and Molecular Dynamics. Russ J Bioorg Chem. 2023;49:314-323. View Source
